satavaptan satavaptan Satavaptan, also known as SR-121463, is a vasopressin V2 receptor antagonist potentially for the treatment of hyponatremia. Satavaptan has been shown to improve the control of ascites in cirrhosis in short-term phase II studies.
Brand Name: Vulcanchem
CAS No.: 185913-78-4
VCID: VC0004126
InChI: InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37)
SMILES: CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC
Molecular Formula: C33H45N3O8S
Molecular Weight: 643.8 g/mol

satavaptan

CAS No.: 185913-78-4

Inhibitors

VCID: VC0004126

Molecular Formula: C33H45N3O8S

Molecular Weight: 643.8 g/mol

Purity: > 98%

satavaptan - 185913-78-4

CAS No. 185913-78-4
Product Name satavaptan
Molecular Formula C33H45N3O8S
Molecular Weight 643.8 g/mol
IUPAC Name N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide
Standard InChI InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37)
Standard InChIKey QKXJWFOKVQWEDZ-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC
Canonical SMILES CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC
Appearance Solid powder
Description Satavaptan, also known as SR-121463, is a vasopressin V2 receptor antagonist potentially for the treatment of hyponatremia. Satavaptan has been shown to improve the control of ascites in cirrhosis in short-term phase II studies.
Purity > 98%
Synonyms 1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro(4-(2-morpholinoethoxy)cyclohexane)indoline-2-one, phosphate monohydrate cis-isomer
1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro-(4-(2-morpholinoethoxy)cyclohexane)indol-2-one fumarate
satavaptan
SR 121463A
SR-121463
SR-121463B
SR121463B
Reference
1:Global analysis of the effects of the V2 receptor antagonist satavaptan on protein phosphorylation in collecting duct. Hoffert JD, Pisitkun T, Saeed F, Wilson JL, Knepper MA.Am J Physiol Renal Physiol. 2014 Feb 15;306(4):410-21. doi: 10.1152/ajprenal.00497.2013. Epub 2013 Nov 20. PMID: 24259510 Free PMC Article
2:Satavaptan treatment for ascites in patients with cirrhosis: a meta-analysis of effect on hepatic encephalopathy development. Watson H, Jepsen P, Wong F, Ginès P, Córdoba J, Vilstrup H.Metab Brain Dis. 2013 Jun;28(2):301-5. doi: 10.1007/s11011-013-9384-4. Epub 2013 Mar 6. Review. PMID: 23463488
3:Meta-analysis: the safety and efficacy of vaptans (tolvaptan, satavaptan and lixivaptan) in cirrhosis with ascites or hyponatraemia. Dahl E, Gluud LL, Kimer N, Krag A.Aliment Pharmacol Ther. 2012 Oct;36(7):619-26. doi: 10.1111/apt.12025. Epub 2012 Aug 21. PMID: 22908905 Free Article
4:Satavaptan for the management of ascites in cirrhosis: efficacy and safety across the spectrum of ascites severity. Wong F, Watson H, Gerbes A, Vilstrup H, Badalamenti S, Bernardi M, Ginès P; Satavaptan Investigators Group..Gut. 2012 Jan;61(1):108-16. doi: 10.1136/gutjnl-2011-300157. Epub 2011 Aug 11. PMID: 21836029
5:Short- and long-term treatment of dilutional hyponatraemia with satavaptan, a selective arginine vasopressin V2-receptor antagonist: the DILIPO study. Aronson D, Verbalis JG, Mueller M, Krum H; DILIPO investigators..Eur J Heart Fail. 2011 Mar;13(3):327-36. doi: 10.1093/eurjhf/hfq226. Epub 2011 Jan 3. PMID: 21199833 Free Article
6:Effects of a selective vasopressin V2 receptor antagonist, satavaptan, on ascites recurrence after paracentesis in patients with cirrhosis. Wong F, Gines P, Watson H, Horsmans Y, Angeli P, Gow P, Minini P, Bernardi M.J Hepatol. 2010 Aug;53(2):283-90. doi: 10.1016/j.jhep.2010.02.036. Epub 2010 May 24. PMID: 20541828
7:Clinical trial: short-term effects of combination of satavaptan, a selective vasopressin V2 receptor antagonist, and diuretics on ascites in patients with cirrhosis without hyponatraemia--a randomized, double-blind, placebo-controlled study. Ginès P, Wong F, Watson H, Terg R, Bruha R, Zarski JP, Dudley F; NormoCAT Study Investigators..Aliment Pharmacol Ther. 2010 Apr;31(8):834-45. doi: 10.1111/j.1365-2036.2010.04236.x. Epub 2010 Jan 22. PMID: 20102356 Free Article
8:Effects of satavaptan, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial. Ginès P, Wong F, Watson H, Milutinovic S, del Arbol LR, Olteanu D; HypoCAT Study Investigators..Hepatology. 2008 Jul;48(1):204-13. doi: 10.1002/hep.22293. PMID: 18508290
9:Successful long-term treatment of hyponatremia in syndrome of inappropriate antidiuretic hormone secretion with satavaptan (SR121463B), an orally active nonpeptide vasopressin V2-receptor antagonist. Soupart A, Gross P, Legros JJ, Alföldi S, Annane D, Heshmati HM, Decaux G.Clin J Am Soc Nephrol. 2006 Nov;1(6):1154-60. Epub 2006 Oct 11. PMID: 17699341 Free Article
PubChem Compound 158348
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator